isorhamnetin 3-O-rhamnoside

Description

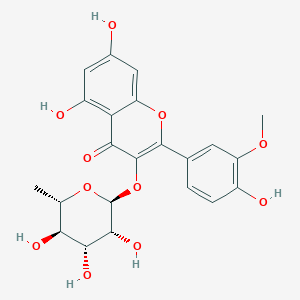

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H22O11 |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C22H22O11/c1-8-16(26)18(28)19(29)22(31-8)33-21-17(27)15-12(25)6-10(23)7-14(15)32-20(21)9-3-4-11(24)13(5-9)30-2/h3-8,16,18-19,22-26,28-29H,1-2H3/t8-,16-,18+,19+,22-/m0/s1 |

InChI Key |

UXXAEVMOIUAYQT-UFGFRKJLSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)OC)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)OC)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Isorhamnetin 3 O Rhamnoside

Botanical Sources and Phytogeographical Distribution

Isorhamnetin (B1672294) 3-O-rhamnoside has been identified in a diverse range of plant species across various families and geographical locations. Its presence is often confirmed through sophisticated analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. ekb.egekb.egmdpi.com

The compound has been successfully isolated and identified from several specific botanicals.

Laportea bulbifera Wedd.: This perennial herbaceous plant, part of the Urticaceae family, is a known source of isorhamnetin 3-O-rhamnoside. encyclopedia.pubresearchgate.net The compound has been isolated from the methanolic extract of the plant. researchgate.net Specifically, its presence in the roots of L. bulbifera has been confirmed using Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-Q-TOF-MS). mdpi.com

Salicornia fruticosa: this compound has been isolated from the methanolic extract of this halophytic succulent from the Chenopodiaceae family. ekb.egekb.eg Its identification was achieved through chromatographic analysis and spectroscopic methods, including acid hydrolysis, UV, and NMR. ekb.egekb.eg Notably, this was the first instance of compounds like this compound being isolated from this particular plant. ekb.egekb.eg

Prunus mume: Also known as the Japanese apricot, this species from the Rosaceae family has been reported to contain this compound. researchgate.netnih.govgene.ac

Sedum album: This flowering plant in the Crassulaceae family, commonly known as white stonecrop, is another confirmed botanical source of this compound. nih.govgenome.jpplantaedb.com

Table 1: Botanical Sources of this compound

| Plant Species | Family | Plant Part(s) |

| Laportea bulbifera Wedd. | Urticaceae | Roots, Whole Plant |

| Salicornia fruticosa | Chenopodiaceae | Aerial parts (from methanolic extract) |

| Prunus mume | Rosaceae | Not specified |

| Sedum album | Crassulaceae | Not specified |

| Diplotaxis harra | Cruciferae | Whole Plant |

This table is generated based on data from sources ekb.eg, ekb.eg, researchgate.net, nih.gov, mdpi.com, researchgate.net, researchgate.net, genome.jp, gene.ac.

In several plant species, this compound is not just present but constitutes a significant portion of the total flavonoid content.

Research on Salicornia fruticosa led to the isolation of seven major flavonoids from its cytotoxic methanolic extract, with this compound being one of them. ekb.egekb.eg The study highlights that the extract of S. fruticosa is rich in isorhamnetin and its various glycosidic derivatives. ekb.eg Similarly, a study on Diplotaxis harra identified this compound as one of the five main flavonoid glycosides isolated from the plant's ethanolic extract. researchgate.net In the leaves of sea buckthorn (Hippophae rhamnoides), isorhamnetin-3-rhamnoside was found in significant quantities, with concentrations ranging from 41.8 to 159.1 mg per 100g of dry weight. mdpi.com

Table 2: Research Findings on this compound as a Major Flavonoid

| Plant Species | Finding |

| Salicornia fruticosa | Identified as one of seven major flavonoids in the methanolic extract. ekb.egekb.eg |

| Diplotaxis harra | Listed as one of five main flavonoid glycosides isolated from the ethanolic extract. researchgate.net |

| Hippophae rhamnoides (Sea Buckthorn) | Found in concentrations of 41.8–159.1 mg/100 g (dry weight) in the leaves. mdpi.com |

Isolation and Purification Methodologies

Extraction Techniques from Plant Matrices

The initial step in obtaining isorhamnetin (B1672294) 3-O-rhamnoside involves its extraction from the complex matrix of plant tissues. Various methods have been developed to efficiently liberate this and other flavonoids.

A common approach involves the use of organic solvents. For instance, the aerial parts of Theligonum japonicum were extracted with methanol (B129727) (MeOH) to isolate flavonoids, including isorhamnetin 3-O-glucoside. kahaku.go.jp Similarly, the leaves of Zanthoxylum bungeanum were processed to isolate nine different flavonoids, including isorhamnetin 3-O-α-L-rhamnoside. plos.org In the case of sea buckthorn (Hippophae rhamnoides), a notable source of isorhamnetin glycosides, berries have been extracted with alcohol. biocrick.com

More advanced extraction techniques are also employed to enhance efficiency. Ultrasonic-enzymatic-assisted extraction (UEAE) has been optimized for flavonoids from sea buckthorn pomace, utilizing pectinase (B1165727) and ultrasonic power to improve yield. mdpi.com Another modern method, ultra-high pressure-assisted extraction, has been used with 50% ethanol (B145695) to extract flavonoids from sea buckthorn leaves. mdpi.com Conventional methods like maceration, where plant material is soaked in a solvent, are also utilized. tandfonline.com The choice of solvent is critical, with polar solvents like methanol and ethanol being preferred for polar compounds such as flavonoid glycosides. tandfonline.com For example, a study on sea buckthorn berries found that acetone/petroleum ether extraction yielded a higher content of total HPLC flavonoids compared to other solvents like hexane, methanol, and ethanol. tsijournals.com

Following initial extraction, a crucial purification step often involves the use of macroporous resins. AB-8 resin, for instance, has demonstrated excellent adsorption and desorption properties for purifying sea buckthorn flavonoids, significantly increasing their purity. nih.govthescipub.com This resin was also used to purify crude extracts obtained through both UEAE and ultra-high pressure-assisted extraction methods. mdpi.commdpi.com

Chromatographic Separation and Purification Strategies

Once a crude extract is obtained, a series of chromatographic techniques are employed to separate and purify isorhamnetin 3-O-rhamnoside from other co-extracted compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental technique for the preliminary separation and identification of flavonoids. mdpi.comresearchgate.net It is often used to monitor the progress of purification and to compare the chemical profiles of extracts with standard compounds. mdpi.com For instance, TLC has been used to separate flavonoids from onion and shallot cultivars on RP-18 plates. srce.hr The separation of compounds on silica (B1680970) gel plates using mobile phases like ethyl acetate–methyl ethyl ketone–formic acid–water has been reported for the detection of isorhamnetin glycosides. mdpi.com In the analysis of n-butanol fractions of Cupressus sempervirens leaves, TLC was used to identify components by comparing their Rf values with a quercitrin (B1678633) standard. uobaghdad.edu.iq

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and quantification of isorhamnetin glycosides due to its high resolution and sensitivity. mdpi.com It is widely used for the final purity assessment of isolated compounds.

A typical HPLC setup for flavonoid analysis involves a reversed-phase C18 column with a mobile phase consisting of a gradient of acidic water and methanol or acetonitrile (B52724). mdpi.commdpi.com For example, the analysis of isorhamnetin and isorhamnetin-3-O-rhamnoside has been performed using a C18 column with a methanol and water mobile phase, with detection at 368 nm. mdpi.com The HPLC-diode array detection (DAD) coupled with mass spectrometry is a powerful tool for the identification of isorhamnetin glycosides in complex mixtures like those from Hippophae rhamnoides. mdpi.com This technique allows for the determination of the chemical structures of compounds based on their chromatographic behavior and mass spectral data. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC), an advancement of HPLC, offers even higher resolution, speed, and sensitivity, making it a popular choice for analyzing natural products. mdpi.com UPLC is often coupled with mass spectrometry (UPLC-MS) for comprehensive metabolic profiling.

The analysis of phenolic compounds in sea buckthorn, including isorhamnetin-3-O-rhamnoside, has been successfully carried out using UPLC coupled to a photodiode array detector and electrospray ionization mass spectrometry (UPLC/PDA/ESI-MS). mdpi.com This method has revealed the presence of various isorhamnetin derivatives in sea buckthorn berries. mdpi.com Similarly, UPLC-QTOF-MS/MS has been used to identify 57 different flavonoids in Chinese sea buckthorn leaves, with isorhamnetin-3-O-glucoside-7-O-rhamnoside being a predominant compound. mdpi.com This technique provides detailed structural information based on high-resolution mass data and fragmentation patterns. japsonline.com

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support matrix, thereby avoiding the irreversible adsorption of samples. mdpi.comresearchgate.net This results in excellent sample recovery, making it highly suitable for the preparative isolation of natural products. mdpi.com

HSCCC has been successfully applied for the preparative isolation of isorhamnetin 3-O-β-d-glucoside and isorhamnetin 3-O-β-rutinoside from sea buckthorn juice concentrate. researchgate.net The separation is achieved using a two-phase solvent system, such as n-hexane–n-butanol–water. researchgate.net This technique has proven effective in separating complex mixtures of flavonoids from various plant sources. hebmu.edu.cnnih.gov

Semi-preparative Chromatography

Semi-preparative chromatography is a crucial technique for isolating larger quantities of pure compounds for further structural elucidation and biological activity testing. nih.gov This method utilizes columns with a larger diameter than analytical columns to handle higher sample loads.

Isorhamnetin glycosides have been purified from Opuntia ficus-indica extract using semi-preparative chromatography with a Zorbax SB-C18 column. nih.gov The separation was achieved using a gradient of water with formic acid and methanol. nih.gov Similarly, semi-preparative HPLC has been used to isolate quercitrin from the n-butanol fraction of Cupressus sempervirens leaves. uobaghdad.edu.iq This technique is essential for obtaining the necessary amounts of pure this compound for in-depth scientific investigation.

Biological Activities and Research Findings

Anti-inflammatory Effects

The anti-inflammatory potential of isorhamnetin glycosides is an active area of research. Studies on related compounds suggest that the presence of a rhamnose sugar can increase anti-inflammatory potential. For example, quercetin-3-O-rhamnoside showed a greater inhibitory effect on TPA-induced edema compared to quercetin-3-O-galactoside. nih.gov While direct evidence for isorhamnetin 3-O-rhamnoside is still emerging, studies on extracts containing isorhamnetin glycosides from plants like Opuntia ficus-indica show significant anti-inflammatory effects by inhibiting markers like nitric oxide (NO) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net A related compound, isorhamnetin 3-O-α-L-(6''-E-p-coumaroyl)-rhamnoside, isolated from Indigofera tinctoria, showed a significant inhibitory effect on carrageenan-induced paw edema, suggesting that the rhamnoside structure is a key contributor to anti-inflammatory action. rjptonline.org

Cytotoxicity Research

The potential of this compound as an anti-cancer agent has been explored through cytotoxicity studies. In one study, the synthesized compound was evaluated against several human cancer cell lines. nih.gov It showed strong inhibitory effects on the proliferation of the human breast adenocarcinoma cell line MCF-7 at a concentration of 160 μM, with an inhibition rate of 51%. encyclopedia.pubnih.gov Its effects on HepG2 (liver cancer) and A549 (lung cancer) cells were also assessed as part of this research. nih.gov

| Activity | Research Finding | Model System | Source |

|---|---|---|---|

| Antioxidant | Showed significant DPPH radical scavenging activity (IC50 value of 0.028±0.001 mM). | In vitro chemical assay | plos.org |

| Anti-inflammatory | A related rhamnoside derivative showed significant inhibition of carrageenan-induced paw edema. | In vivo (rat model) | rjptonline.org |

| Cytotoxicity | Inhibited MCF-7 cell proliferation by 51% at 160 μM concentration. | In vitro (human cancer cell lines) | encyclopedia.pubnih.gov |

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methodologies

Spectroscopic techniques are fundamental in elucidating the structure of isorhamnetin (B1672294) 3-O-rhamnoside. By analyzing the interaction of the molecule with electromagnetic radiation, these methods reveal key structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the initial characterization of flavonol glycosides like isorhamnetin 3-O-rhamnoside. The UV spectrum is dictated by the electronic transitions within the flavonoid's chromophoric system, which consists of two aromatic rings (A and B) joined by a three-carbon chain. The spectrum typically displays two major absorption bands: Band I, corresponding to the cinnamoyl system (B-ring and the C-ring's heterocyclic portion), and Band II, related to the benzoyl system (A-ring).

For this compound, the absorption maxima (λmax) are characteristic of a 3-O-substituted flavonol structure. In methanol (B129727), it typically exhibits absorption peaks around 255 nm (Band II) and 359 nm (Band I). ekb.eg The presence of a glycosidic linkage at the C-3 position influences the exact position of Band I. Studies have reported λmax values for this compound in the ranges of 254-255 nm and 356-359 nm. ekb.egmdpi.com One study on a related compound, isorhamnetin-3-O-α-L-(6''-E-p-coumaroyl)-rhamnoside, showed absorption peaks at 260 nm and 340 nm. rjptonline.org

| Band | Typical Range (nm) | Specific Reported Values (nm) | Solvent | Reference |

|---|---|---|---|---|

| Band II | ~255 | 255 | Methanol (MeOH) | ekb.eg |

| Band I | ~359 | 359 | Methanol (MeOH) | ekb.eg |

| - | - | 254, 267 | Not specified | mdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information on the functional groups present in a molecule. The IR spectrum of this compound and its derivatives shows characteristic absorption bands that confirm its flavonol glycoside structure. Key absorptions include those for hydroxyl (-OH) groups, a carbonyl (C=O) group from the γ-pyrone ring, and phenyl groups from the aromatic rings. nih.gov For instance, a study on isorhamnetin-3-O-α-L-(6''-E-p-coumaroyl)-rhamnoside reported absorption bands at 3272 cm⁻¹ (hydroxyl), 1692 cm⁻¹ (carbonyl), and 1641, 1622, and 1517 cm⁻¹ (aromatic C=C stretching). rjptonline.org Another analysis of a related isorhamnetin glycoside showed strong bands for hydroxyl groups (3444.87 cm⁻¹), a carbonyl group (1653.00 cm⁻¹), and phenyl groups (1600.92 and 1490.97 cm⁻¹). nih.gov

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| Hydroxyl (-OH) | 3198 - 3445 | rjptonline.orgnih.govjapsonline.com |

| Carbonyl (C=O) | 1651 - 1692 | rjptonline.orgnih.govjapsonline.com |

| Phenyl (Aromatic C=C) | 1490 - 1641 | rjptonline.orgnih.gov |

| C-H Stretch (Aliphatic) | 2840 - 2956 | rjptonline.orgjapsonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the aglycone and the sugar moiety, as well as the glycosidic linkage position.

In the ¹H NMR spectrum, characteristic signals for the isorhamnetin aglycone include two doublets in the A-ring for H-6 and H-8, and signals for the three protons of the B-ring (H-2', H-5', and H-6'). ekb.egmdpi.com A singlet around 3.84 ppm corresponds to the methoxy (B1213986) group (3'-OCH₃). mdpi.com The anomeric proton (H-1") of the rhamnose sugar is particularly diagnostic, appearing as a doublet at approximately 5.28-5.42 ppm. ekb.egmdpi.com The coupling constant of this proton helps determine the stereochemistry of the glycosidic bond. ekb.eg

The ¹³C NMR spectrum confirms the number of carbon atoms and their chemical environment. The signal for the carbonyl carbon (C-4) appears downfield around 177 ppm. mdpi.com Glycosylation at the C-3 position causes a characteristic shift of the C-2, C-3, and C-4 signals compared to the free aglycone. The chemical shifts of the rhamnose carbons, including the anomeric carbon (C-1") and the methyl carbon (C-6"), are also clearly identifiable. mdpi.com

| Position | ¹³C (δ ppm) | ¹H (δ ppm, J in Hz) | Reference |

|---|---|---|---|

| Isorhamnetin Aglycone | |||

| 2 | 147.26 | - | mdpi.com |

| 3 | 133.98 | - | mdpi.com |

| 4 | 177.32 | - | mdpi.com |

| 5 | 156.61 | - | mdpi.com |

| 6 | 99.4 | 6.18 (s) / 6.20 (d, J=2) | ekb.egmdpi.com |

| 7 | 172.96 | - | mdpi.com |

| 8 | 94.7 | 6.40 (s) / 6.42 (d, J=2) | ekb.egmdpi.com |

| 9 | 149.78 | - | mdpi.com |

| 10 | 105.7 | - | nih.gov |

| 1' | 121.0 | - | nih.gov |

| 2' | 113.5 | 7.89 (d, J=2) / 7.94 (s) | ekb.egnih.gov |

| 3' | 149.7 | - | nih.gov |

| 4' | 147.0 | - | nih.gov |

| 5' | 115.3 | 6.92 (d, J=8) | ekb.egnih.gov |

| 6' | 122.4 | 7.43 (d, J=2.0) / 7.50 (d, J=8) | ekb.egmdpi.com |

| 3'-OCH₃ | 55.8 | 3.84 (s) | nih.govmdpi.com |

| Rhamnose Moiety | |||

| 1'' | 100.8 | 5.28 (d, J=1.7) / 5.42 (d, J=2.5) | ekb.egnih.govmdpi.com |

| 2'' | - | 4.75 (d, J=4.0) | mdpi.com |

| 3'' | - | 4.63 (s) | mdpi.com |

| 4'' | - | 3.96 (s) | mdpi.com |

| 5'' | - | 4.95 (d, J=4.4) | mdpi.com |

| 6'' (CH₃) | - | 0.78 (d, J=5.7) / 0.95 (d, J=6.0) | ekb.egmdpi.com |

Mass Spectrometry (MS), Tandem MS (MS²), and Ion Trap MS (MSⁿ)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound. mdpi.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₂₂H₂₂O₁₁). nih.gov Tandem mass spectrometry (MS/MS or MS²) is crucial for structural confirmation by analyzing the fragmentation patterns of the molecule. A characteristic fragmentation involves the loss of the rhamnose sugar moiety (a neutral loss of 146 Da), resulting in a prominent product ion corresponding to the isorhamnetin aglycone at m/z 315. mdpi.comresearchgate.net

| Technique | Precursor Ion [M+H]⁺ or [M-H]⁻ (m/z) | Key Fragment Ion (m/z) | Interpretation | Reference |

|---|---|---|---|---|

| ESI-MS | 463 | 317 | [M+H]⁺ and subsequent loss of rhamnose | nih.gov |

| HR-ESI-MS | 611.1602 [M+H]⁺ (for a diglycoside) | - | Precise mass for formula determination | nih.gov |

| ESI-MS/MS | - | 315 | Characteristic ion of isorhamnetin aglycone | mdpi.com |

| APCI-MS | 477 (for a glucoside) | 315 | Loss of glucose (162 Da) | mdpi.com |

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like flavonoid glycosides. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For this compound (molecular weight 462.4 g/mol ), the ESI-MS spectrum would show a prominent ion at m/z 463 in positive mode. nih.gov The collision-induced dissociation of this precursor ion consistently yields a fragment at m/z 315, corresponding to the isorhamnetin aglycone after the cleavage of the glycosidic bond and loss of the rhamnose unit. mdpi.com This predictable fragmentation is a key diagnostic feature for identifying 3-O-glycosylated isorhamnetin derivatives. nih.govmdpi.com

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that can be used for the analysis of isorhamnetin glycosides. mdpi.com While ESI is often preferred for highly polar compounds, APCI can be effective for moderately polar molecules. The ionization mechanism in APCI is based on gas-phase ion-molecule reactions. Similar to ESI, APCI-MS analysis can provide molecular weight information and, when coupled with tandem MS, can reveal structural details through fragmentation. For example, analysis of the related isorhamnetin 3-O-glucoside by APCI-MS showed a pseudomolecular ion at m/z 477, which upon fragmentation lost the glucose unit (162 Da) to produce the characteristic aglycone fragment at m/z 315. mdpi.com This indicates that APCI is also a viable method for identifying the aglycone and the nature of the sugar substituent in isorhamnetin glycosides. mdpi.comnih.gov

Electrospray Ionization (ESI-MS)

Chromatographic Quantification Methodologies

The precise quantification of this compound in various matrices, particularly from complex plant extracts, relies on advanced analytical techniques. Chromatographic methods are central to this process, offering the necessary separation and detection capabilities. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are two of the most powerful and commonly employed methodologies for this purpose.

HPLC-Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of active compounds in natural extracts, valued for its simplicity, sensitivity, precision, and selectivity. mdpi.com When coupled with a Diode Array Detector (DAD), it allows for the simultaneous acquisition of absorbance spectra at multiple wavelengths, which is invaluable for both identifying and quantifying compounds like this compound.

The typical setup for the HPLC-DAD analysis of isorhamnetin glycosides involves a reverse-phase C18 column. mdpi.com The mobile phase generally consists of a gradient mixture of acidified water and an organic solvent, most commonly methanol or acetonitrile (B52724). mdpi.com This composition facilitates the effective separation of various flavonoids present in the sample. For the detection of flavonols, including this compound, monitoring is often performed at a wavelength of 350 nm, a region of strong absorbance for these compounds. researchgate.net In some specific analyses of this compound, detection has been optimized at 368 nm. mdpi.com The combination of retention time and the unique UV-Vis spectrum provided by the DAD allows for reliable peak identification and quantification against a calibrated standard. researchgate.net

Table 1: Examples of HPLC-DAD Methodologies for this compound Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Reverse-phase C18 | C18 (250 x 4.6 mm; 5 µm) |

| Mobile Phase | Acidic water and Methanol or Acetonitrile | Methanol and distilled water (55:45) |

| Detection Wavelength | 350 nm | 368 nm |

| Source | mdpi.comresearchgate.net | mdpi.com |

UPLC-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater speed, and increased sensitivity. mdpi.com When paired with a mass spectrometer (MS), UPLC-MS becomes a highly powerful tool for the definitive identification and quantification of phytochemicals. This hyphenated technique is particularly effective for analyzing complex mixtures, such as those derived from plant sources like sea buckthorn (Hippophae rhamnoides), where this compound can be found among numerous other related flavonoids. mdpi.com

UPLC-MS/MS, a tandem mass spectrometry approach, provides even greater selectivity and structural information. In this method, the UPLC system separates the compounds, which are then ionized, typically using electrospray ionization (ESI). The first mass analyzer selects the precursor ion of the target compound (e.g., the [M-H]⁻ ion for this compound), which is then fragmented. The second mass analyzer detects the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally sensitive and selective, allowing for accurate quantification even at very low concentrations. researchgate.netnih.gov For example, a UPLC-MS/MS method for flavonoids in rat plasma utilized an ACQUITY UPLC BEH C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water at a flow rate of 0.4 mL/min. researchgate.net The analysis of fragmentation patterns can confirm the identity of the compound; for instance, the loss of a rhamnose moiety (146 Da) from the parent ion is a key indicator for rhamnoside-containing flavonoids. mdpi.com

Table 2: Examples of UPLC-MS Methodologies for Isorhamnetin Glycoside Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | ACQUITY UPLC BEH C18 | Eclipse plus C18 (4.6 mm × 100 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile and water (containing 0.1% formic acid) | Acetonitrile and 0.1% formic acid aqueous solution |

| Flow Rate | 0.4 mL/min | 0.3 mL/min |

| Detection | Tandem Mass Spectrometry (MS/MS) | Electrospray Ionization (ESI) in negative MRM mode |

| Source | researchgate.net | researchgate.net |

Structure Activity Relationship Sar Studies of Isorhamnetin 3 O Rhamnoside and Its Analogues

Influence of Glycosylation Position and Number on Biological Activities

The attachment points and the quantity of sugar molecules on the isorhamnetin (B1672294) backbone are critical determinants of its bioactivity. In isorhamnetin glycosides, sugar substitutions predominantly occur at the C-3 and C-7 positions. mdpi.com The number of these sugar groups classifies the compounds into mono-, di-, tri-, or even tetra-glycosides. mdpi.com

Research demonstrates that both the position and number of these sugar moieties can significantly alter the compound's efficacy.

Anti-inflammatory Activity : Studies on related flavonols show that the glycosylation position impacts anti-inflammatory potential. For instance, kaempferol (B1673270) 7-O-α-L-rhamnopyranoside was found to be more potent in inhibiting nitric oxide (NO) production than its counterpart, kaempferol 3-O-α-L-rhamnopyranoside. nih.gov Furthermore, increasing the number of sugars can be detrimental to this activity; the addition of a second rhamnose moiety to form kaempferol-3, 7-O-α-dirhamnoside resulted in a loss of NO inhibitory activity. nih.gov In a similar vein, isorhamnetin diglycosides exhibited greater anti-inflammatory potential than isorhamnetin triglycosides. nih.gov

Intestinal Permeability : The number of sugar residues also affects how the compound is absorbed. Isorhamnetin diglycosides have been shown to have higher apparent permeability coefficient (Papp) values across intestinal cell models compared to triglycosides, suggesting better absorption for molecules with fewer sugars. nih.gov

General Bioactivity : As a general principle, O-glycosylation is often observed to reduce the bioactivity of flavonoids, a trend noted across antioxidant, antitumor, and antibacterial assays. mdpi.comresearchgate.net For example, the 7-O-glycosylation of flavonoids has been shown to significantly decrease their ability to inhibit the aldose reductase enzyme. researchgate.net However, this is not a universal rule, as glycosylation can sometimes enhance specific properties like stability or solubility. researchgate.netontosight.ai

| Biological Activity | Influence of Glycosylation Position | Influence of Glycosylation Number | Reference |

| Anti-inflammatory (NO Inhibition) | 7-O glycoside > 3-O glycoside | Monoglycoside > Diglycoside | nih.gov |

| Intestinal Permeability | Not specified | Diglycoside > Triglycoside | nih.gov |

| Antioxidant Activity | Not specified | Aglycone > Glycoside | mdpi.com |

| Aldose Reductase Inhibition | 7-O glycosylation decreases activity | Not specified | researchgate.net |

Impact of Rhamnose Moiety on Receptor Binding and Cellular Pathways

The rhamnose sugar itself is not merely a passive addition; it actively participates in the molecule's biological interactions, influencing receptor binding and the modulation of cellular pathways.

Receptor Binding : The specific nature of the sugar is crucial for activity. Molecular docking studies targeting the main protease (Mpro) of SARS-CoV-2 revealed that glycosylated flavonols with a sugar at the C-3 position, particularly a rhamnose or a rutinoside (glucose-rhamnose), were the most potent binders. plos.org Quercetin-3-O-rhamnoside, a close analogue of isorhamnetin 3-O-rhamnoside, demonstrated the highest binding affinity among the tested molecules, indicating the rhamnose moiety's favorable interaction within the enzyme's active site. plos.org In a different context, research on steroidal alkaloids found that an attached rhamnose moiety could alter binding specificity to steroid receptors. nih.govresearchgate.net

Cellular Pathways : The presence of a rhamnose-containing sugar can trigger specific cellular responses. The rhamnose on steroidal alkaloids was linked to the induction of apoptosis (programmed cell death) in human hepatoma cells. nih.govresearchgate.net Furthermore, isorhamnetin 3-O-neohesperidoside, which contains a rhamnose unit, was found to upregulate genes involved in the antioxidant system and the DNA repair pathway in plasmid DNA. encyclopedia.pub

Comparative Analysis with Aglycone and Other Glycosides

To fully understand the SAR of this compound, it is essential to compare its activities with its parent compound, isorhamnetin (the aglycone), and with isorhamnetin molecules attached to different sugars.

Comparison with Aglycone (Isorhamnetin)

Generally, the removal of the sugar moiety to yield the aglycone enhances certain biological activities, primarily due to an increase in hydrophobicity which can facilitate passage through cell membranes.

Antioxidant and Antiproliferative Activity : The aglycone, isorhamnetin, typically shows stronger antioxidant and antiproliferative effects than its glycosylated forms. mdpi.com In one study, isorhamnetin treatment resulted in a 40% decrease in breast cancer cell proliferation, whereas an isorhamnetin triglycoside caused only a 30% reduction. mdpi.com Similarly, another analysis ranked antioxidant activity as quercetin (B1663063) > isorhamnetin > isorhamnetin-3-O-glucoside, again placing the aglycone ahead of its glycoside. nih.gov

Permeability vs. Stability : Isorhamnetin demonstrates significantly higher intestinal permeability than its glycosides, with its apparent permeability coefficient (Papp) being 2.6 to 4.6 times greater. nih.gov However, the addition of the sugar is not without benefits. Isorhamnetin glycosides are retained for a longer period in the circulatory system, with a longer elimination half-life compared to the rapidly cleared aglycone. nih.gov This suggests that glycosylation can provide a form of controlled release, maintaining a more constant plasma concentration over time. nih.gov

Contrasting Effects : While the aglycone is often more potent, this is not always the case. In one instance, isorhamnetin glycosides showed a higher inhibitory effect on nitric oxide production compared to the isorhamnetin aglycone at the same concentration, highlighting the complexity of SAR. nih.gov

| Parameter | Isorhamnetin (Aglycone) | Isorhamnetin Glycosides | Key Finding | Reference |

| Antiproliferative Effect | Higher (40% inhibition) | Lower (30% inhibition for a triglycoside) | Aglycone is more potent. | mdpi.com |

| Intestinal Permeability (Papp) | High (4.74 ± 0.02 × 10⁻⁶ cm/s) | Low (1.03 - 1.72 × 10⁻⁶ cm/s) | Aglycone is more permeable. | nih.gov |

| Elimination Half-life | Shorter (0.64 h) | Longer (1.08 h for extract) | Glycosides are retained longer in plasma. | nih.gov |

| Anti-inflammatory (NO Inhibition) | Lower | Higher | Glycosides can be more potent in specific assays. | nih.gov |

Comparison with Other Glycosides

The specific type of sugar attached to the isorhamnetin core results in a diverse range of biological activities.

Antioxidant Activity : When compared to other flavonoid rhamnosides, this compound can be less potent. A study measuring DPPH radical scavenging activity found that quercetin 3-O-rhamnoside (quercitrin) and rutin (B1680289) (quercetin-3-O-rutinoside) had higher antioxidant activity (lower IC₅₀ values) than this compound. plos.org The study attributed this difference to the -OCH₃ group on the B-ring of isorhamnetin, as opposed to the more active -OH group found in quercetin, suggesting the aglycone structure is a primary determinant in this context. plos.org

Diverse Biological Effects : Different sugar substitutions lead to distinct functionalities. For example, isorhamnetin-3-O-galactoside (attached to galactose) was reported to have antithrombotic and profibrinolytic activities. nih.govresearchgate.net In contrast, isorhamnetin-3-O-robinobioside was noted for its ability to enhance antioxidant and antigenotoxic activity in a human leukemia cell line. nih.govresearchgate.net These findings underscore that the identity of the sugar moiety is a key factor in defining the specific therapeutic potential of the glycoside.

| Compound | Aglycone Base | Sugar Moiety | Antioxidant Activity (DPPH IC₅₀) | Reference |

| Quercitrin (B1678633) | Quercetin | Rhamnose | 0.011 mM | plos.org |

| Rutin | Quercetin | Rutinose | 0.016 mM | plos.org |

| Isorhamnetin 3-O-α-L-rhamnoside | Isorhamnetin | Rhamnose | 0.028 mM | plos.org |

Biotransformation and Metabolic Fate

Bioaccessibility and Absorption Kinetics

The bioaccessibility of flavonoid glycosides like isorhamnetin (B1672294) 3-O-rhamnoside is a critical first step in determining their potential systemic effects. Studies have shown that the glycosidic form of flavonoids, including isorhamnetin, generally exhibits higher bioaccessibility than their aglycone counterparts. This is likely due to their increased water solubility and greater stability during the digestive process. researchgate.net

In simulated digestion models, isorhamnetin glycosides have demonstrated high recovery rates after the oral and gastric phases, with percentages often exceeding 93.5%. nih.gov However, upon entering the intestinal phase, the recovery of these glycosides can decrease to below 81.0%. nih.gov This reduction is attributed to the enzymatic activity in the small intestine and the beginning of absorption.

The absorption of these compounds across the intestinal barrier is a complex process. The apparent permeability coefficient (Papp), a measure of a compound's ability to cross the intestinal epithelium, provides insight into absorption kinetics. For isorhamnetin glycosides, these values are influenced by the number and type of sugar moieties attached. For instance, isorhamnetin diglycosides tend to have higher permeability than triglycosides. nih.gov The aglycone, isorhamnetin, due to its higher hydrophilicity, generally shows a greater permeability coefficient than its glycoside forms. nih.gov

Table 1: In Vitro Bioaccessibility and Permeability of Isorhamnetin and its Glycosides

| Compound | Recovery after Oral & Gastric Digestion (%) | Recovery after Intestinal Digestion (%) | Apparent Permeability Coefficient (Papp(AP-BL)) (cm/s) |

| Isorhamnetin Glycosides | > 93.5 nih.gov | < 81.0 nih.gov | 1.0 - 1.8 x 10⁻⁶ nih.gov |

| Isorhamnetin (Aglycone) | 35.0 - 49.0 nih.gov | 74.3 nih.gov | 4.74 x 10⁻⁶ nih.gov |

Data derived from in vitro simulated digestion and Caco-2 cell models.

Enzymatic Metabolism by Gut Microbiota

Upon reaching the colon, unabsorbed isorhamnetin 3-O-rhamnoside is subjected to extensive metabolism by the resident gut microbiota. nih.gov The gut bacteria produce a variety of enzymes, such as α-rhamnosidases and β-glucosidases, that are capable of cleaving the sugar moieties from the flavonoid backbone. nih.gov This process, known as deglycosylation, is a crucial step as it releases the aglycone, isorhamnetin.

The released isorhamnetin can then undergo further metabolic transformations by the gut microbiota. These transformations can include demethoxylation, dehydroxylation, and ring fission, leading to the formation of various smaller phenolic compounds. acs.org For example, isorhamnetin can be metabolized to kaempferol (B1673270). acs.org The specific metabolites produced can vary depending on the composition of an individual's gut microbiota. acs.org This microbial metabolism is essential for the absorption of many flavonoids and their subsequent systemic effects. mdpi.com

Plasma Concentration and Residence Time Studies

Pharmacokinetic studies in animal models provide valuable information on the absorption, distribution, metabolism, and excretion of this compound and its metabolites. Following oral administration of extracts containing isorhamnetin glycosides, the parent compounds and their metabolites can be detected in the plasma.

For instance, after oral administration of Pollen Typhae extract to rats, which contains isorhamnetin-3-O-neohesperidoside, the maximum plasma concentration (Cmax) was reached at approximately 0.29 hours. oup.com This suggests rapid absorption from the upper gastrointestinal tract.

Interestingly, the glycosylation pattern of flavonoids has been shown to influence their plasma residence time. nih.gov Studies have demonstrated that isorhamnetin glycosides are retained in the circulatory system for a longer duration than the aglycone form. nih.gov For example, the elimination half-life (t1/2) of isorhamnetin administered as a standard was 0.64 hours, but this increased to 1.08 hours when administered as part of an Opuntia ficus-indica extract rich in isorhamnetin glycosides. nih.gov This suggests that the glycoside forms may act as a kind of controlled-release system, maintaining a more sustained plasma concentration of the active flavonoid. nih.gov

Table 2: Pharmacokinetic Parameters of Isorhamnetin Glycosides in Rats

| Compound Administered | Cmax (ng/mL) | Tmax (h) | T1/2 (h) |

| Isorhamnetin-3-O-neohesperidoside (from Pollen Typhae extract) | 17.51 ± 2.48 oup.com | 0.29 ± 0.10 oup.com | 2.6 ± 0.55 oup.com |

| Isorhamnetin (standard) | - | - | 0.64 nih.gov |

| Isorhamnetin Glycosides (from O. ficus-indica extract) | - | - | 1.08 nih.gov |

Data obtained from studies in rats following oral or intravenous administration.

Biosynthetic Pathways of Isorhamnetin Glycosides

Key Enzymatic Steps in Rhamnoside Formation

The synthesis of isorhamnetin (B1672294) 3-O-rhamnoside can be achieved through a highly efficient three-enzyme cascade. nih.govnih.gov This biocatalytic system utilizes a rhamnosyltransferase, a sucrose (B13894) synthase, and a UDP-rhamnose synthase, coupled with a UDP-rhamnose regeneration system. nih.govnih.govresearchgate.net

The core reaction is the transfer of a rhamnose group from an activated sugar donor, UDP-rhamnose, to the 3-hydroxyl group of isorhamnetin. This specific step is catalyzed by a rhamnosyltransferase. nih.govnih.gov In one studied system, a rhamnosyltransferase gene (78D1) from Arabidopsis thaliana was cloned and expressed in Escherichia coli for this purpose. nih.govresearchgate.net

The key enzymatic steps in this cascade are:

UDP-Rhamnose Synthesis: UDP-rhamnose, the sugar donor, is synthesized from UDP-glucose by UDP-rhamnose synthase. nih.govnih.gov

Rhamnosylation of Isorhamnetin: The rhamnosyltransferase (in this case, the 78D1 enzyme) catalyzes the transfer of the rhamnosyl group from UDP-rhamnose to isorhamnetin, forming isorhamnetin 3-O-rhamnoside. nih.gov

UDP-Rhamnose Regeneration: To ensure a continuous supply of the sugar donor and drive the reaction to completion, a regeneration system is employed. Glycine max sucrose synthase is used to regenerate UDP-glucose, which is the precursor for UDP-rhamnose. nih.govnih.govresearchgate.net

This one-pot synthesis method has been shown to achieve a high molar conversion of isorhamnetin to this compound. nih.govnih.gov The optimal conditions for the activity of the Arabidopsis thaliana rhamnosyltransferase (78D1) were found to be a pH of 7.0 and a temperature of 45°C. nih.govnih.govresearchgate.net However, for the synergistic catalysis of the entire three-enzyme system, the optimal conditions were a pH of 7.5 and a temperature of 25°C. nih.govresearchgate.net

| Enzyme | Function in this compound Synthesis | Source Organism (Example) |

|---|---|---|

| Rhamnosyltransferase (e.g., 78D1) | Catalyzes the transfer of rhamnose from UDP-rhamnose to isorhamnetin. | Arabidopsis thaliana |

| Glycine max Sucrose Synthase | Part of the UDP-rhamnose regeneration system, produces UDP-glucose. | Glycine max (Soybean) |

| UDP-Rhamnose Synthase | Synthesizes UDP-rhamnose from UDP-glucose. | - |

Genetic Basis of Glycosyltransferase Expression

The expression of glycosyltransferases (GTs), the enzymes responsible for glycosylation, is genetically controlled and plays a pivotal role in the diversity of flavonoid glycosides in plants. mdpi.comfrontiersin.org These enzymes are part of a large and diverse gene family, often referred to as UDP-glycosyltransferases (UGTs), which transfer sugar moieties from UDP-sugars to a wide array of acceptor molecules, including flavonoids like isorhamnetin. mdpi.comoup.comoup.com

Genome-wide studies in various plant species have identified large numbers of putative UGT genes. For instance, 212 putative UGT genes were identified in the soybean (Glycine max) genome, and 152 were found in Chinese bayberry (Morella rubra). frontiersin.orgoup.com These genes are distributed across different chromosomes and exhibit distinct expression profiles in various tissues, suggesting their specialized roles in plant metabolism. frontiersin.orgoup.com

The expression of these UGT genes can be influenced by developmental cues and environmental stresses. frontiersin.org For example, in Morella rubra, the expression of certain MrUGT genes was found to be induced by UV-B treatment, correlating with an increased accumulation of flavonoid glucosides. frontiersin.org

The specificity of a UGT towards its substrate (the flavonoid) and the sugar donor is determined by its amino acid sequence. oup.com UGTs often contain a conserved sequence of 44 amino acids at their C-terminal end, known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is involved in binding the sugar donor. mdpi.comoup.com The N-terminal region is more variable and is thought to be responsible for recognizing the acceptor molecule. mdpi.com

Future Research Directions and Applications

Exploration of Novel Biological Activities

Initial studies have confirmed that isorhamnetin (B1672294) 3-O-rhamnoside possesses moderate antioxidant activity. nih.govresearchgate.net Furthermore, its cytotoxic effects against various cancer cell lines have been evaluated, revealing significant potential. Research has shown that isorhamnetin 3-O-rhamnoside exhibits a strong inhibitory effect on the proliferation of the human breast adenocarcinoma cell line, MCF-7. nih.govmdpi.com At a concentration of 160 μM, it achieved a 51% inhibition rate against MCF-7 cells. nih.govmdpi.com Its cytotoxicity has also been assessed against HepG2 (human liver cancer) and A549 (human lung cancer) cells. nih.govmdpi.com

The biological activities of other closely related isorhamnetin glycosides suggest promising avenues for future research into this compound. For instance, isorhamnetin-3-O-galactoside has demonstrated antithrombotic and profibrinolytic activities, while isorhamnetin-3-O-robinobioside can enhance antioxidant and antigenotoxic activity in human chronic myelogenous leukemia cells (K562). mdpi.com Other isorhamnetin glycosides have been shown to possess anti-inflammatory, anti-cancer, antidiabetic, anti-obesity, and hepatoprotective properties. mdpi.com Future studies should systematically investigate whether this compound shares these therapeutic properties.

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Cell Line/Model | Key Finding | Citation |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Human Breast Adenocarcinoma) | 51% inhibition of proliferation at 160 μM. | nih.gov, mdpi.com |

| Cytotoxicity | HepG2 (Human Liver Cancer) | Evaluated, details not specified in source. | nih.gov, mdpi.com |

| Cytotoxicity | A549 (Human Lung Cancer) | Evaluated, details not specified in source. | nih.gov, mdpi.com |

Deeper Elucidation of Molecular Mechanisms

While the biological activities of this compound are beginning to be explored, the underlying molecular mechanisms remain largely uncharacterized. Research on its aglycone, isorhamnetin, and other glycosides provides a valuable framework for future investigations. For example, isorhamnetin itself has been shown to repress the accumulation of hypoxia-inducible factor-1alpha (HIF-1α) in colorectal cancer cells. biocrick.com Other isorhamnetin glycosides have been found to exert anti-inflammatory effects by significantly inhibiting the production of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com Another related compound, isorhamnetin 3-O-galactoside, has been demonstrated to inhibit the release of high-mobility-group protein 1 (HMGB1) and reduce its associated inflammatory responses. encyclopedia.pub

Future research should aim to determine if this compound acts through similar pathways. Investigating its effect on key signaling molecules like HIF-1α, COX-2, TNF-α, and IL-6, as well as its potential to modulate inflammatory pathways mediated by HMGB1, will be crucial for understanding its therapeutic potential and mechanism of action. The presence of the rhamnose sugar moiety may also influence its interaction with cellular targets, potentially leading to unique molecular mechanisms distinct from its parent compound. ontosight.ai

Development of Advanced Delivery Systems

The therapeutic application of many flavonoids is often limited by factors such as poor stability and low bioavailability. The development of advanced delivery systems is crucial to overcome these challenges. A recent study demonstrated the feasibility of using forcespun gelatin nanofibers as a delivery system for isorhamnetin glycosides extracted from Opuntia ficus-indica. mdpi.com This research involved fabricating and characterizing gelatin nanofibers loaded with the plant extract, which were then crosslinked with glutaraldehyde (B144438) to control the release of the bioactive compounds. mdpi.com

The study found that the release of isorhamnetin glycosides was dependent on the concentration of the gelatin matrix, with one formulation achieving a cumulative release of 63% over 72 hours. mdpi.com Importantly, the resulting nanofibers were shown to be biocompatible with human skin fibroblast cells. mdpi.com This work highlights a promising strategy for the topical or localized delivery of these compounds. Future research should focus on developing and optimizing similar advanced delivery systems, such as nanoparticles, liposomes, or hydrogels, specifically for purified this compound to enhance its stability and bioavailability for various biomedical applications. mdpi.com

Biotechnological Production for Industrial Applications

Traditional methods for obtaining this compound rely on extraction from plant sources, which can be inefficient and environmentally unfriendly. nih.gov Biotechnological production offers a highly efficient, sustainable, and scalable alternative. A significant breakthrough has been the development of a one-pot enzymatic synthesis method using a three-enzyme cascade. nih.govresearchgate.net

Table 2: Key Parameters for the Biotechnological Production of this compound

| Parameter | Description | Citation |

|---|---|---|

| Enzyme System | Three-enzyme cascade with UDP-rhamnose regeneration. | nih.gov |

| Key Enzymes | Rhamnosyltransferase (78D1), Glycine max sucrose (B13894) synthase, UDP-rhamnose synthase. | nih.gov, researchgate.net |

| Enzyme Source | Rhamnosyltransferase (78D1) gene from Arabidopsis thaliana. | nih.gov, researchgate.net |

| Production Host | Escherichia coli. | nih.gov |

| Optimal pH | 7.5. | nih.gov, mdpi.com |

| Optimal Temperature | 25 °C. | nih.gov, mdpi.com |

| Maximal Titer | 231 mg/L. | nih.gov, researchgate.net |

| Molar Conversion | 100%. | nih.gov, researchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isorhamnetin |

| Isorhamnetin-3-O-galactoside |

| Isorhamnetin-3-O-robinobioside |

| Quercetin (B1663063) |

| Glutaraldehyde |

Q & A

Q. How can isorhamnetin 3-O-rhamnoside be reliably distinguished from structurally similar flavonoid glycosides in plant extracts?

Methodological Answer: Employ a combination of high-performance liquid chromatography (HPLC) with UV-Vis detection and nuclear magnetic resonance (NMR) spectroscopy. Compare retention times against authenticated standards (e.g., typhaneoside or narcissoside) and analyze spectral data, focusing on glycosidic linkage patterns (e.g., 3-O-rhamnoside vs. 7-O-rhamnoside substitutions). Mass spectrometry (HRESIMS) can further confirm molecular weight and fragmentation patterns .

Q. What standardized protocols are recommended for quantifying this compound in plant matrices?

Methodological Answer: Use the Folin-Ciocalteu assay for total phenolic content (TPC) coupled with HPLC-DAD for specific quantification. Calibrate with a purified reference standard, and validate recovery rates using spiked samples. For complex matrices, consider solid-phase extraction (SPE) to reduce interference from polysaccharides or lipids .

Q. How can the antioxidant capacity of this compound be assessed in vitro?

Methodological Answer: Utilize the FRAP (Ferric Reducing Ability of Plasma) assay at pH 3.6 to measure ferric-to-ferrous ion reduction. Compare absorbance changes at 593 nm against a Trolox standard curve. Parallel DPPH radical scavenging assays can provide complementary data on free-radical neutralization kinetics .

Q. What extraction methods optimize yields of this compound from plant tissues?

Methodological Answer: Perform solvent optimization using ethanol-water (70:30 v/v) or methanol-acidified water (0.1% formic acid) under reflux. Ultrasound-assisted extraction (UAE) at 40°C for 30 minutes enhances efficiency. Validate yields via HPLC and adjust parameters based on plant tissue lignification .

Advanced Research Questions

Q. How can enzymatic synthesis improve the scalability of this compound production?

Methodological Answer: Design a three-enzyme cascade system: (1) UDP-rhamnose synthase for sugar activation, (2) rhamnosyltransferase for glycosylation, and (3) sucrose synthase for cofactor regeneration. Monitor reaction kinetics using LC-MS and optimize pH (6.5–7.5) and temperature (37°C) to enhance catalytic efficiency .

Q. What experimental strategies resolve contradictions between in vitro antioxidant capacity and in vivo bioavailability studies?

Methodological Answer: Conduct pharmacokinetic studies with LC-MS/MS to track metabolites in plasma. Use Caco-2 cell models to assess intestinal absorption and phase II metabolism. Correlate in vitro FRAP/DPPH results with in vivo biomarkers (e.g., glutathione levels) to contextualize bioactivity .

Q. How do structural modifications of this compound influence its aldose reductase inhibitory activity?

Methodological Answer: Synthesize analogs (e.g., methylated or acetylated derivatives) and test inhibitory activity against recombinant human aldose reductase. Perform molecular docking studies to analyze interactions with the enzyme’s active site (e.g., hydrogen bonding with Tyr48 or His110). Validate IC50 values via spectrophotometric NADPH depletion assays .

Q. What statistical approaches are suitable for analyzing correlations between this compound content and grape phenolic profiles?

Methodological Answer: Apply principal component analysis (PCA) to datasets containing individual polyphenols, TPC, and antioxidant activity (RSA). Use Pearson correlation coefficients (r > 0.8) to identify strong associations (e.g., with neo-chlorogenic acid or rutin). Validate with permutational multivariate ANOVA (PERMANOVA) .

Q. How can stability studies inform storage conditions for this compound in experimental settings?

Methodological Answer: Conduct accelerated degradation tests under varying temperatures (4°C, 25°C, 40°C), humidity (60–90% RH), and light exposure. Quantify degradation products via UPLC-QTOF-MS and establish shelf-life using Arrhenius modeling. Recommend lyophilized storage at -80°C for long-term stability .

Q. What in silico tools predict the multi-target mechanisms of this compound in neurodegenerative disease models?

Methodological Answer: Use network pharmacology platforms (e.g., SwissTargetPrediction) to identify potential targets (e.g., AChE, BACE1). Validate predictions with molecular dynamics simulations (GROMACS) and in vitro enzyme inhibition assays. Cross-reference with transcriptomic data from Alzheimer’s disease models .

Methodological Design & Validation

How to formulate a FINER-compliant research question for studying this compound’s anti-inflammatory effects?

Methodological Answer: Apply the FINER criteria:

- Feasible : Use LPS-stimulated RAW 264.7 macrophages for cytokine profiling (IL-6, TNF-α).

- Novel : Investigate NF-κB/MAPK pathway modulation via Western blot.

- Ethical : Adhere to institutional biosafety protocols for cell culture.

- Relevant : Link findings to chronic inflammation models (e.g., rheumatoid arthritis) .

Q. What controls are critical when assessing this compound’s cytotoxicity in cancer cell lines?

Methodological Answer: Include positive controls (e.g., doxorubicin), vehicle controls (DMSO < 0.1%), and untreated cells. Use ATP-based viability assays (CellTiter-Glo) to minimize interference from flavonoid autofluorescence. Replicate experiments across multiple cell lines (e.g., MCF-7, HepG2) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.